molecular formula C17H16N4O4 B6424469 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea CAS No. 2034346-55-7

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B6424469
CAS No.: 2034346-55-7
M. Wt: 340.33 g/mol
InChI Key: MVZNHRCIPVFZHE-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Furan Intermediate: The furan ring can be synthesized from furfural through a series of reactions including oxidation and cyclization.

    Formation of the Pyrazole Intermediate: The pyrazole ring is typically synthesized from hydrazine and a 1,3-dicarbonyl compound through a condensation reaction.

    Coupling Reactions: The intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: It is investigated for its potential use in the development of new materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)ethyl]urea: Lacks the pyrazole ring, which may affect its biological activity and chemical properties.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(1H-pyrazol-1-yl)ethyl]urea: Lacks the furan ring, which may influence its reactivity and applications.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiourea: Contains a thiourea group instead of a urea group, which may alter its chemical and biological properties.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea is unique due to the presence of all three rings (benzodioxole, furan, and pyrazole) in its structure

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-17(20-12-4-5-15-16(9-12)25-11-24-15)18-10-13(14-3-1-8-23-14)21-7-2-6-19-21/h1-9,13H,10-11H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNHRCIPVFZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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